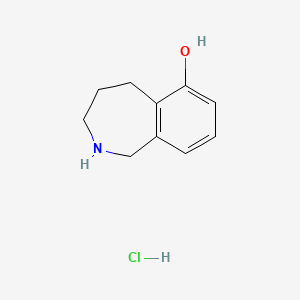

2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride” is a chemical compound with the CAS Number: 2418658-71-4 . It has a molecular weight of 199.68 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological importance . The synthesis of these compounds often involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

The molecular formula of “2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride” is C10H13NO . It has an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da .Chemical Reactions Analysis

The chemical reactions involving benzazepine derivatives often involve ring expansion rearrangements . For example, the ring expansion rearrangement of (1 E)-6-methoxy-3,4-dihydro-naphthalene-1 (2H)-one oxime produces a mixture of two isomers, and 2,3,4,5-tetrahydro-7-methoxy-1- H -2-benzazepin-1-one as the major product .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 305.5±37.0 °C at 760 mmHg, and a flash point of 144.9±17.2 °C . It has 2 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Scientific Research Applications

Synthesis and Structural Analysis

- Researchers have explored the synthesis and structural properties of related compounds, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, demonstrating the potential for developing novel chemical entities with distinct structural characteristics (Macías et al., 2011).

Dopaminergic Activity

- Dopaminergic activity has been a key focus, with studies on derivatives like 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, showing their potential as agonists of dopamine receptors. This highlights their relevance in neuropharmacology and potential therapeutic applications (Pfeiffer et al., 1982).

Histamine H3 Receptor Antagonism

- GSK189254, a novel histamine H3 receptor antagonist, has been studied for its affinity to human and rat H3 receptors. This research indicates its potential application in the treatment of dementia and other cognitive disorders, underlining the significance of this class of compounds in neurodegenerative disease research (Medhurst et al., 2007).

D1 Dopamine Receptor Ligands

- The compounds have been evaluated as D1 dopamine receptor ligands, with studies focusing on their affinity and potential as central nervous system agents. This provides insights into their possible applications in disorders associated with dopaminergic dysfunction (Neumeyer et al., 1991).

Receptor Affinities

- Research has also been conducted on the receptor affinities of these compounds, further emphasizing their potential role in pharmacology, particularly in the context of dopamine and other neurotransmitter systems (Berger et al., 1989).

Tetracyclic-1,5-benzoxazepines Reactivity

- Studies on the reactivity of tetracyclic-1,5-benzoxazepines have provided valuable information on their chemical properties and potential applications in synthetic chemistry (Sekhar et al., 2001).

Fluorinated Arylethers Synthesis

- The synthesis of fluorinated arylethers from related compounds showcases their utility in developing novel materials with unique properties, which could be valuable in various industrial applications (Doherty et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-5-1-3-8-7-11-6-2-4-9(8)10;/h1,3,5,11-12H,2,4,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADZLVJNAYJCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2674688.png)

![tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B2674690.png)

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)

![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)